molecular formula C4H4ClNO3S B1305840 5-Methyl-4-isoxazolesulfonyl chloride CAS No. 321309-26-6

5-Methyl-4-isoxazolesulfonyl chloride

Cat. No. B1305840
CAS RN: 321309-26-6
M. Wt: 181.6 g/mol
InChI Key: STYUNYVEEFPQMF-UHFFFAOYSA-N
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Description

Isoxazoles are a class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms and one nitrogen atom adjacent to one oxygen atom. The synthesis and functionalization of isoxazole derivatives have been a subject of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One efficient method involves the AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-methyloximes to produce 4-sulfenyl isoxazoles . Another approach utilizes a three-component reaction catalyzed by sulfated polyborate to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, which features a solvent-free condition and high yields . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for further functionalization into highly functionalized isoxazole derivatives . The use of N-bromosuccinimide (NBS) promotes the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, which is a simple and efficient method yielding good to high yields .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For instance, density functional theory (DFT) has been used to predict the geometrical properties and vibrational wavenumbers of isoxazole derivatives, such as 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined by time-dependent DFT (TD-DFT) .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical transformations. For example, the synthesis of 5-isoxazolylsulfonyl chlorides involves the oxidative chlorination of 5-(benzylthio)isoxazoles, leading to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides . The ratio of these products depends on the substituents present in the isoxazole ring. These sulfonyl chlorides are promising reagents for constructing bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be predicted using computational tools. For instance, a series of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for molecular properties, drug-likeness, lipophilicity, and solubility parameters . These properties are crucial for determining the potential of isoxazole derivatives as pharmaceutical agents.

Scientific Research Applications

1. Carbonic Anhydrase Inhibitors

5-Methyl-4-isoxazolesulfonyl chloride derivatives have shown potential as carbonic anhydrase inhibitors. A study by Casini et al. (2003) demonstrated that benzolamide analogs derived from 3- and 4-carboxybenzenesulfonyl chloride combined with 5-amino-1,3,4-thiadiazole-2-sulfonamide/5-imino-4-methyl-delta(2)-1,3,4-thiadiazoline-2-sulfonamide exhibited high affinity for carbonic anhydrase isozymes CA I, II, and IV. These compounds were found to be effective as topical antiglaucoma agents in normotensive rabbits, showing better efficacy and prolonged duration of action compared to standard drugs (Casini, Scozzafava, Mincione, Menabuoni, Starnotti, & Supuran, 2003).

2. Synthesis of Bioactive Compounds

Lebed' et al. (2017) explored the synthesis of 5-(chlorosulfonyl)isoxazoles, which can act as promising reagents for constructing prospective bioactive compounds. The study outlined methods for synthesizing these compounds with varying yields, offering a pathway for developing new substances with potential biological activity (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

properties

IUPAC Name

5-methyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYUNYVEEFPQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379837
Record name 5-Methyl-4-isoxazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-isoxazolesulfonyl chloride

CAS RN

321309-26-6
Record name 5-Methyl-4-isoxazolesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-oxazole-4-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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